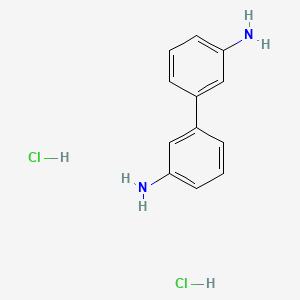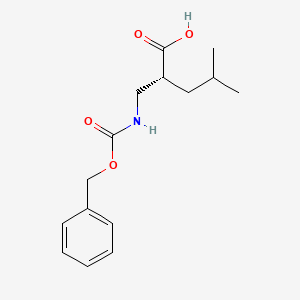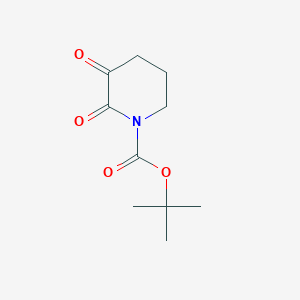
t-Butyl 2,3-dioxopiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyl 2,3-dioxopiperidine-1-carboxylate, also known as 2,3-Dioxo-piperidine-1-carboxylic acid tert-butyl ester or 1-Boc-2,3-dioxopiperidine, is a chemical compound with the molecular formula C10H15NO4 . It is offered by several scientific research companies .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl (C=O) groups at the 2nd and 3rd positions of the ring. There is also a carboxylate group attached to the nitrogen in the ring, which is further connected to a tert-butyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, tert-butyl propiolate derivatives have been used in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes, yielding seven- or eight-membered oxacyclic products .作用机制
The mechanism of action of t-Butyl 2,3-dioxopiperidine-1-carboxylate is not fully understood, however, it is believed to involve the formation of a covalent bond between the oxygen atom of the this compound molecule and the carbon atom of the substrate molecule. This covalent bond is then broken, resulting in the formation of a new carbon-oxygen bond. The new bond is then stabilized by the formation of hydrogen bonds between the oxygen atoms of the this compound molecule and the hydrogen atoms of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of enzyme activity, the inhibition of protein synthesis, and the inhibition of DNA replication. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using t-Butyl 2,3-dioxopiperidine-1-carboxylate in lab experiments include its low cost, its versatility, and its ability to catalyze a variety of chemical reactions. However, there are some limitations to using this compound in lab experiments, including its low solubility in aqueous solutions, its low reactivity, and its potential to cause side effects in some organisms.
未来方向
The potential applications of t-Butyl 2,3-dioxopiperidine-1-carboxylate in the field of drug discovery are vast and there are a number of future directions that can be explored. These include the further investigation of its biochemical and physiological effects, the development of new synthesis methods, and the exploration of its potential to catalyze the formation of new drugs and other biologically active molecules. In addition, further research into the mechanism of action of this compound could lead to the development of new and more efficient synthesis methods. Finally, the development of new this compound-based reagents could lead to the synthesis of novel drugs and other biologically active molecules.
合成方法
T-Butyl 2,3-dioxopiperidine-1-carboxylate can be synthesized via a variety of methods, including the use of organometallic reagents, such as lithium aluminum hydride (LAH) and lithium borohydride (LiBH4). In one method, this compound is synthesized by reacting ethylene glycol with lithium aluminum hydride in the presence of a base, such as potassium carbonate. This reaction produces a mixture of this compound and ethylene glycol mono-t-butyl ether. The mixture is then separated by distillation and the this compound is recovered.
科学研究应用
T-Butyl 2,3-dioxopiperidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, such as peptides, proteins, and other organic compounds. This compound has also been used to catalyze the formation of C-C bonds and Diels-Alder reactions, as well as Michael additions. This compound is also used in the synthesis of a variety of novel drugs, including antibiotics, antifungal agents, and anti-cancer agents.
属性
IUPAC Name |
tert-butyl 2,3-dioxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(12)8(11)13/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNUZSFKMXHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

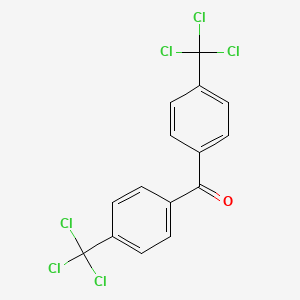

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)

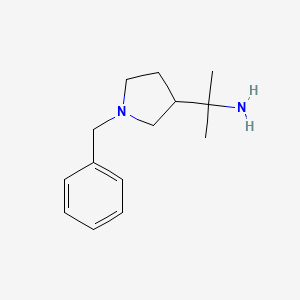
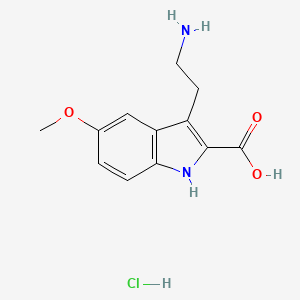

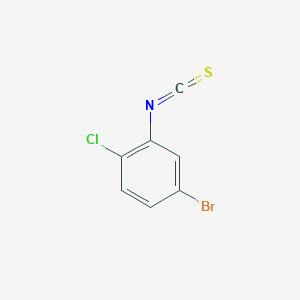
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
